1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione
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Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione derivatives often involves the Ugi reaction or similar multicomponent reactions, followed by specific functionalization using N-alkylpiperazines. These methods lead to the formation of compounds with potential as anticonvulsant agents, as demonstrated in studies by Rybka et al. (2017) and Kamiński et al. (2011), where derivatives displayed significant anticonvulsant activity in acute models of seizures (Rybka et al., 2017); (Kamiński et al., 2011).
Molecular Structure Analysis
The molecular structure of 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione derivatives has been explored through crystal engineering and solid-state studies, revealing polymorphic crystalline forms and diverse hydrogen-bonding networks. Weatherhead-Kloster et al. (2005) and Sarangarajan et al. (2005) provided detailed analyses of the hydrogen-bond association and the solid-state structures of similar derivatives (Weatherhead-Kloster et al., 2005); (Sarangarajan et al., 2005).
Chemical Reactions and Properties
Chemical reactivity and properties of this compound are highlighted by its ability to undergo various chemical reactions, including Dieckmann cyclization and nucleophilic addition-cyclization processes, which are crucial for synthesizing complex organic structures. Studies by Aboussafy et al. (2012) and Han et al. (2019) demonstrate these reactions' effectiveness in producing piperazine-2,5-dione derivatives (Aboussafy et al., 2012); (Han et al., 2019).
Physical Properties Analysis
The physical properties, including lipophilicity and crystalline forms, of 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione derivatives, have been determined using advanced techniques like UPLC–MS, as shown in the work by Rybka et al. (2017). These properties are essential for understanding the compound's behavior in biological systems (Rybka et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity under UV light and interaction with metal ions, have been explored to understand the transformation products and metal complexes formation. Sieira et al. (2021) and Purkait et al. (2017) provided insights into these aspects, highlighting the compound's potential in various applications beyond pharmacology (Sieira et al., 2021); (Purkait et al., 2017).
Scientific Research Applications
Anti-mycobacterial Activity
Piperazine and its analogues, including "1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione," have shown significant promise in anti-mycobacterial activity. They serve as essential scaffolds in the design of drugs targeting Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The structure-activity relationship (SAR) elaboration of piperazine-based anti-TB molecules offers insights into developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Uses and Patent Review
The versatility of the piperazine scaffold is further underscored in its incorporation into drugs with various therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. A comprehensive review of patents from 2010 onwards highlights the broad potential of piperazine-based molecules in drug discovery, suggesting the flexibility of this building block in designing drug-like elements for numerous diseases (Rathi et al., 2016).
Metabolic Pathways and Drug Development
Arylpiperazine derivatives, including those with a "1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione" structure, undergo significant metabolic pathways, such as N-dealkylation, leading to the formation of active metabolites. These metabolites have a range of effects on serotonin receptor-related activities and are involved in the pharmacological actions of drugs aimed at treating depression, psychosis, or anxiety. This underscores the importance of understanding the disposition and metabolism of arylpiperazine derivatives in the development of effective therapeutic agents (Caccia, 2007).
Drug Efficacy in Psychotic and Mood Disorders
Lurasidone, a novel benzisothiazole antipsychotic drug with a piperazine derivative core, exemplifies the clinical application of "1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione" analogues. It demonstrates efficacy in the treatment of schizophrenia and acute bipolar depression, offering a favorable profile with low risk of inducing weight gain, metabolic, or cardiac abnormalities, although it may have a higher risk of akathisia compared to other modern antipsychotics. Such findings highlight the potential and need for further investigation into long-term benefits and broader therapeutic applications of piperazine-containing drugs (Pompili et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-9-1-2-10(15)13(9)8-7-12-5-3-11-4-6-12/h1-2,11H,3-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMIKPTTYNVZBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407898 |
Source
|
Record name | 1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione | |
CAS RN |
190714-38-6 |
Source
|
Record name | 1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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